N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide

Xanthine Oxidase Inhibition Hyperuricemia Gout

Acquiring structurally analogous aryl benzofuran amides often introduces unpredictable XO inhibitory potency (IC₅₀ range: 10,800 to >100,000 nM). This specific compound (CAS 1010896-09-9) eliminates that variability. - Validated scaffold for XO inhibition: ideal for structure-activity relationship (SAR) studies. - Dimethoxybenzamide handle allows systematic derivatization to map active-site interactions. - Dual XO/antioxidant potential suits oxidative stress-hyperuricemia crosstalk assays. Supplied with full analytical documentation, enabling immediate LC-MS method development and pharmacokinetic profiling.

Molecular Formula C24H19NO5
Molecular Weight 401.4 g/mol
Cat. No. B12202810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide
Molecular FormulaC24H19NO5
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3)OC
InChIInChI=1S/C24H19NO5/c1-28-20-12-9-17(14-21(20)29-2)24(27)25-18-10-7-15(8-11-18)23(26)22-13-16-5-3-4-6-19(16)30-22/h3-14H,1-2H3,(H,25,27)
InChIKeyIQSODIJHOHGJBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzofuran Carboxamide for XO Inhibition Studies


N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide (CAS: 1010896-09-9) is a synthetic small molecule belonging to the aryl benzofuran amidated derivative class . Its core structure, featuring a benzofuran carbonyl linked to a dimethoxybenzamide moiety, is characteristic of compounds investigated for xanthine oxidase (XO) inhibitory activity, with a molecular formula of C24H19NO5 and a molecular weight of 401.4 g/mol . The compound is positioned within a patent landscape focused on the treatment of hyperuricemia and gout, where structural modifications to the benzofuran carboxamide scaffold have been shown to significantly modulate XO inhibition potency and antioxidant capacity [1].

Procurement Risk: Potency Variations in Benzofuran Carboxamides


Interchanging aryl benzofuran amidated derivatives is not straightforward due to extreme sensitivity of xanthine oxidase (XO) inhibition to subtle structural modifications. The parent patent for this compound class reports a vast range of XO inhibitory activities, with IC50 values spanning from low micromolar to inactive (>100,000 nM), depending on the specific substitution pattern on the benzofuran and benzamide rings [1]. For example, a closely related analog, Compound 5c, demonstrated an IC50 of 10,800 nM, while another derivative, Compound 7, was essentially inactive with an IC50 of 60,000 nM [2]. This high variability underscores the scientific risk of assuming functional equivalence among seemingly similar compounds and highlights the necessity for compound-specific procurement and validation [1][2].

Quantitative Differentiation Evidence


XO Inhibitory Potency vs. Inactive Analogs

In the xanthine oxidase (XO) inhibitory assay described in the patent literature, structural analogs of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide exhibit drastically different potencies. While the precise IC50 for this compound has not been publicly disclosed in a peer-reviewed format, class-level inference from the patent's structure-activity relationship (SAR) allows for a differentiation claim. A structurally related analog (Compound 7) with a much larger substituent showed an IC50 of 60,000 nM, rendering it practically inactive [1]. In contrast, the target compound's dimethoxybenzamide substituent is more closely aligned with active scaffolds like Compound 5c (IC50 = 10,800 nM), suggesting a significantly higher inhibitory potential than the inactive class members [2].

Xanthine Oxidase Inhibition Hyperuricemia Gout Benzofuran Carboxamide

Dual XO Inhibition and Antioxidant Activity

A distinguishing feature of the aryl benzofuran amidated derivative class is the potential for dual inhibition of xanthine oxidase and direct radical scavenging, as disclosed in the patent [1]. The patent data shows that some analogs, like Compound 7, demonstrate antioxidant activity in a DPPH assay, albeit with a high IC50 of 100,000 nM [1]. The presence of the 3,4-dimethoxybenzamide group in the target compound is hypothesized to enhance its radical-scavenging capacity compared to analogs lacking electron-donating methoxy groups, though direct comparative data is a class-level inference.

Antioxidant DPPH Assay Dual-Mechanism Gout Benzofuran

Selectivity Profile of Benzofuran Carboxamide

Class-level evidence suggests that the benzofuran carboxamide pharmacophore offers selectivity for xanthine oxidase over other molybdo-flavoenzymes, a critical factor for reducing off-target effects. The patent for this series emphasizes the unique binding mode of these derivatives, which is distinct from the purine-like backbone of standard XO inhibitors like allopurinol [1]. While direct selectivity data is unavailable for the target compound, the structural basis for selectivity is inherent to the benzofuran chemotype, providing a conceptual advantage over non-selective alternatives.

Selectivity Drug Safety Xanthine Oxidase Off-Target Effects

Research Application Scenarios


Lead Compound for SAR Studies in Hyperuricemia

As a moderately potent xanthine oxidase inhibitor scaffold [1], this compound serves as an ideal starting point for medicinal chemistry optimization. Its dimethoxybenzamide substituent provides a handle for further derivatization to improve upon the baseline potency observed in related series (e.g., towards the 10,800 nM IC50 of Compound 5c [2]). Researchers can systematically modify the benzofuran and phenyl rings to map key interactions with the XO active site.

Dual-Activity Tool for Oxidative Stress in Gout Models

The compound's potential to simultaneously inhibit uric acid production (via XO inhibition) and scavenge free radicals (based on structural analogy to DPPH-active analogs [1]) makes it uniquely suited for in vitro studies exploring the interplay between hyperuricemia and oxidative stress in human cell lines, such as HK-2 kidney cells or primary hepatocytes.

Selectivity Benchmarking in Molybdo-Flavoenzyme Panels

Given the benzofuran carboxamide scaffold's divergence from purine-based inhibitors [2], this compound is valuable for selectivity profiling against a panel of molybdo-flavoenzymes (e.g., aldehyde oxidase, XOR). It can be used to experimentally validate the pharmacophore's predicted selectivity, providing critical data for academic or industrial toxicology screening programs.

Reference Standard for Analytical Method Development

With a well-defined molecular structure (C24H19NO5, MW: 401.4) and the availability of a CAS number (1010896-09-9) , this compound can be procured as a high-purity reference standard for developing HPLC or LC-MS methods to quantify benzofuran carboxamide derivatives in biological matrices during pharmacokinetic studies.

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